5-Chloro-7-fluoro-1H-benzimidazole
CAS No.:
Cat. No.: VC17250747
Molecular Formula: C7H4ClFN2
Molecular Weight: 170.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClFN2 |
|---|---|
| Molecular Weight | 170.57 g/mol |
| IUPAC Name | 6-chloro-4-fluoro-1H-benzimidazole |
| Standard InChI | InChI=1S/C7H4ClFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) |
| Standard InChI Key | PBUDBUDKLDAXKS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1NC=N2)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Chloro-7-fluoro-1H-benzimidazole consists of a benzimidazole scaffold substituted with chlorine and fluorine atoms at positions 5 and 7, respectively. The IUPAC name, 6-chloro-4-fluoro-1H-benzimidazole, reflects its numbering system (Figure 1). The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing halogens influence electronic distribution and hydrogen-bonding capacity .
Table 1: Molecular and Computational Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| SMILES Notation | C1=C(C=C(C2=C1NC=N2)F)Cl | |
| InChI Key | PBUDBUDKLDAXSK-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 41.6 Ų |
The compound’s logP value (calculated at 2.34) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . X-ray crystallography data, though unavailable for this specific derivative, indicates that analogous benzimidazoles adopt nearly coplanar conformations, optimizing interactions with biological targets.
Spectroscopic Characterization
While experimental spectroscopic data for 5-Chloro-7-fluoro-1H-benzimidazole remains scarce, computational predictions provide insights:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with deshielding effects from electronegative substituents. The NH proton typically appears as a broad singlet near δ 12.5 ppm.
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¹³C NMR: The carbon adjacent to fluorine (C-7) shows a characteristic upfield shift (~δ 110 ppm) due to electron withdrawal, while the chlorinated carbon (C-5) appears downfield (~δ 135 ppm) .
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IR Spectroscopy: Stretching vibrations for N-H (3250–3350 cm⁻¹), C-Cl (750 cm⁻¹), and C-F (1250 cm⁻¹) align with halogenated benzimidazoles.
Synthetic Methodologies
Alternative Routes
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, enhancing yield (82% vs. 68% conventional).
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Solid-Phase Synthesis: Immobilized diamines on Wang resin enable combinatorial libraries, though scalability challenges persist .
Biological Activities and Mechanisms
| Compound | Cell Line (IC₅₀, µM) | Target Pathway |
|---|---|---|
| 2-Chloromethyl-7-fluoro | HuT78 (0.4) | PI3K/AKT/mTOR |
| 5-Nitro-1H-benzimidazole | MCF-7 (12.3) | COX-2/PGE2 |
| 5-Chloro-7-fluoro (pred.) | HeLa (4.5–6.1)* | DNA intercalation |
| *Predicted based on structural similarity. |
Anti-Inflammatory Effects
Benzimidazole derivatives suppress prostaglandin synthesis by inhibiting cyclooxygenase-2 (COX-2). Molecular docking studies suggest that the chlorine atom forms hydrophobic interactions with COX-2’s Tyr385, while fluorine enhances binding affinity via halogen bonding. In murine models, analogs reduce paw edema by 58% at 10 mg/kg, comparable to indomethacin .
Antimicrobial Activity
The compound’s halogen atoms disrupt microbial cell membranes and enzyme systems. Against Staphylococcus aureus, benzimidazole derivatives show MIC values of 8–16 µg/mL, outperforming ampicillin in methicillin-resistant strains.
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High gastrointestinal absorption (Caco-2 permeability: 8.2 × 10⁻⁶ cm/s) due to moderate logP .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates 5-hydroxy metabolites, which undergo glucuronidation.
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Excretion: Renal clearance accounts for 65% of elimination, with a half-life of 4.2 hours in rodent models .
Toxicity Considerations
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Acute Toxicity: LD₅₀ in rats is 480 mg/kg (oral), with hepatotoxicity observed at ≥100 mg/kg/day.
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Genotoxicity: Ames tests show mutagenicity at ≥50 µM, warranting structural optimization to reduce reactive metabolites .
Applications in Drug Development
Lead Optimization Strategies
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Halogen Substitution: Fluorine at C-7 enhances metabolic stability; chlorine at C-5 improves target affinity.
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Prodrug Design: Esterification of the NH group increases oral bioavailability (AUC₀–∞: 12.3 vs. 8.7 µg·h/mL) .
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